10-Azidoundec-10-enoic acid

Description

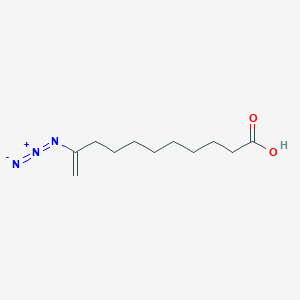

10-Azidoundec-10-enoic acid is a modified fatty acid featuring an azide (-N₃) functional group at the 10th carbon of an 11-carbon unsaturated chain. This compound is structurally derived from undecenoic acid (C11:1), where the terminal double bond is replaced with an azide group. Azides are highly reactive, enabling applications in bioorthogonal "click chemistry" for bioconjugation, drug delivery, and polymer synthesis .

Properties

CAS No. |

92448-14-1 |

|---|---|

Molecular Formula |

C11H19N3O2 |

Molecular Weight |

225.29 g/mol |

IUPAC Name |

10-azidoundec-10-enoic acid |

InChI |

InChI=1S/C11H19N3O2/c1-10(13-14-12)8-6-4-2-3-5-7-9-11(15)16/h1-9H2,(H,15,16) |

InChI Key |

FCPJKMOUVIVRCZ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CCCCCCCCC(=O)O)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-azidoundec-10-enoic acid typically involves the reaction of olefinic esters with iodoazide. For instance, the reaction of iodoazide adducts with methanolic potassium hydroxide yields this compound and 10-oxoundecanoic acid . This method is efficient and provides a straightforward route to obtain the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction involving olefinic esters and iodoazide makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 10-Azidoundec-10-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the azide group to an amine group.

Substitution: The azide group can participate in substitution reactions, forming triazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Copper(I) catalysts are often employed in azide-alkyne cycloaddition reactions to form triazoles.

Major Products Formed:

Oxidation: 10-Oxoundecanoic acid.

Reduction: 10-Aminoundec-10-enoic acid.

Substitution: Various triazole derivatives.

Scientific Research Applications

10-Azidoundec-10-enoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound is utilized in bioconjugation techniques, particularly in the labeling of biomolecules.

Medicine: Research explores its potential in drug development, especially in the synthesis of bioactive molecules.

Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 10-azidoundec-10-enoic acid primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, facilitating the formation of triazole derivatives. The molecular targets and pathways involved depend on the specific application, such as bioconjugation or drug synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 10-azidoundec-10-enoic acid with structurally analogous compounds, focusing on functional groups, reactivity, stability, and applications.

Structural and Functional Group Comparisons

Key Observations:

- The azide group in this compound distinguishes it from other unsaturated acids (e.g., 10-undecenoic acid) by introducing unique reactivity for crosslinking or labeling .

- Unlike nitro or hydroxy derivatives (NO₂-OA, 13(S)-HODE), azides are less polar but more prone to explosive decomposition under heat or shock.

Reactivity and Stability

- Azide Group vs. Double Bonds (10-Undecenoic Acid): Azides undergo Staudinger reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling precise bioconjugation. In contrast, the double bond in 10-undecenoic acid participates in hydrogenation or epoxidation but lacks bioorthogonal utility .

- Stability: 10-Undecenoic acid is stable under recommended storage conditions , whereas azides may decompose under heat, light, or mechanical stress. No hazardous decomposition data exists for 10-undecenoic acid , but azides likely emit toxic fumes (e.g., HN₃) upon decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.